4-Methylquinolin-2-amine

bNOS inhibition antibacterial target structure-activity relationship

4-Methylquinolin-2-amine (2-amino-4-methylquinoline) is a bicyclic heteroaromatic compound belonging to the 2-aminoquinoline scaffold class. It is primarily recognized as a bacterial nitric oxide synthase (bNOS) inhibitor and has been co-crystallized with Bacillus subtilis NOS, demonstrating a well-characterized binding mode at the heme active site.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 27063-27-0
Cat. No. B1582889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinolin-2-amine
CAS27063-27-0
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N
InChIInChI=1S/C10H10N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12)
InChIKeyLAKQBTPNPXHTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinolin-2-amine (CAS 27063-27-0) – Baseline Identity and Pharmacological Context for Research Sourcing


4-Methylquinolin-2-amine (2-amino-4-methylquinoline) is a bicyclic heteroaromatic compound belonging to the 2-aminoquinoline scaffold class. It is primarily recognized as a bacterial nitric oxide synthase (bNOS) inhibitor and has been co-crystallized with Bacillus subtilis NOS, demonstrating a well-characterized binding mode at the heme active site [1]. The compound serves as a core scaffold for the development of isoform-selective NOS inhibitors targeting both bacterial infections and oncology indications [2]. Its molecular formula is C₁₀H₁₀N₂ with a molecular weight of 158.2 g/mol and typical commercial purity of ≥98% .

Why 4-Methylquinolin-2-amine Cannot Be Replaced by Unsubstituted Quinolin-2-amine in bNOS-Targeted Research


Within the 2-aminoquinoline series, seemingly minor substituent changes produce quantifiably distinct pharmacological profiles. The 4-methyl group in 4-methylquinolin-2-amine provides a critical hydrophobic contact with the Ile218 residue in the bacterial NOS active site—a residue that is Val in mammalian isoforms—resulting in binding affinity and mutational response patterns that differ fundamentally from the unsubstituted parent compound quinolin-2-amine [1]. Researchers who substitute quinolin-2-amine for the 4-methyl analog risk obtaining binding data (Ks), mutant perturbation profiles, and functional inhibition readouts (IC₅₀) that do not recapitulate the structure-activity relationships established for the methylated scaffold [1][2].

Quantitative Comparator Evidence: 4-Methylquinolin-2-amine vs. Closest Analogs in bNOS Inhibition


4-Methylquinolin-2-amine Binds 1.56-Fold Tighter to bNOS Than Unsubstituted Quinolin-2-amine

In a direct head-to-head comparison within the same study, 4-methylquinolin-2-amine (compound 2) exhibited a spectral binding constant (Ks) of 0.80 ± 0.08 µM against wild-type Bacillus subtilis NOS, representing a 1.56-fold improvement in binding affinity relative to the des-methyl analog quinolin-2-amine (compound 1; Ks = 1.25 ± 0.03 µM) [1]. Both compounds were evaluated under identical experimental conditions using purified bsNOS oxygenase domain.

bNOS inhibition antibacterial target structure-activity relationship

4-Methyl Substitution Attenuates Sensitivity to the I218V Hydrophobic Patch Mutation by 3.5-Fold Relative to Quinolin-2-amine

The I218V mutation in bsNOS replaces the bacterial-specific Ile residue with the mammalian-analogous Val, probing the hydrophobic patch contribution to inhibitor binding. 4-Methylquinolin-2-amine exhibited a 7.6-fold increase in Ks upon I218V mutation (0.80 → 6.1 µM), whereas quinolin-2-amine showed a 26.6-fold increase (1.25 → 33.3 µM) [1]. The quantitative difference in fold-shift (7.6 vs. 26.6) indicates that the 4-methyl group provides additional binding interactions that partially compensate for the loss of the Ile218 contact, resulting in a distinct mutational response profile.

hydrophobic patch Ile218 mutagenesis isoform selectivity

High-Resolution Crystal Structure of 4-Methylquinolin-2-amine in Complex with bsNOS Confirms Defined Binding Mode at 1.76 Å

The co-crystal structure of 4-methylquinolin-2-amine bound to Bacillus subtilis NOS has been deposited as PDB entry 5G66, solved by X-ray diffraction at 1.76 Å resolution [1]. This structure reveals that the aminoquinoline scaffold forms π-π stacking interactions with the heme group, hydrogen bonds with the conserved active site Glu243, and direct van der Waals contacts with Ile218 [2]. In comparison, the structure of the unsubstituted analog quinolin-2-amine (PDB 5G65) was determined at a lower resolution of 2.03 Å, providing less precise atomic coordinates for computational modeling [3].

X-ray crystallography PDB 5G66 binding mode fragment-based drug design

Functional IC₅₀ in bBiDomain Assay Reveals Context-Dependent Potency Differences Between 4-Methyl and Des-Methyl Analogs

In the bBiDomain coupled enzyme assay—which utilizes a bsNOS-flavodoxin fusion construct that more closely mimics physiological electron transfer—4-methylquinolin-2-amine exhibited an IC₅₀ of 36.6 µM against wild-type bsNOS and 53.3 µM against the I218V mutant, compared to 27.3 µM and 63.9 µM, respectively, for quinolin-2-amine [1]. Notably, while 4-methylquinolin-2-amine shows superior binding affinity (lower Ks), the des-methyl analog achieves a modestly lower IC₅₀ (27.3 vs. 36.6 µM) in the wild-type functional assay. This divergence between binding and functional potency underscores that the 4-methyl group modulates the kinetic interplay between inhibitor binding, substrate competition, and electron transfer coupling—a phenomenon that is not captured by equilibrium binding measurements alone.

bBiDomain assay IC50 functional inhibition antibacterial target

4-Methylquinolin-2-amine Is the Validated Scaffold for High-Yield Synthesis of Potent Neuronal NOS Inhibitors with In Vivo Anticancer Activity

A 2023 study reported an improved synthesis of 4-methyl-7-(3-((methylamino)methyl)phenethyl)quinolin-2-amine—a derivative of 4-methylquinolin-2-amine—achieving a 35% overall yield, which is 5.9-fold higher than the previously reported synthetic route [1]. This derivative inhibited IFN-γ-induced tumor growth in a human melanoma xenograft mouse model and demonstrated in vitro activity against metastatic melanoma, glioblastoma, and hepatocellular carcinoma [1]. The 4-methyl substituent on the quinoline core is an essential structural feature for this series; the synthetic methodology specifically relies on 4-methylquinolin-2-amine as the key intermediate [2]. No equivalent high-yield route has been reported for the des-methyl analog in the context of nNOS-targeted anticancer agents.

nNOS inhibitor anticancer melanoma scaffold optimization

Ranked Among the Most Potent Aminoquinoline Inhibitors of bNOS with Favorable Ligand Efficiency

The BRENDA enzyme database classifies 4-methylquinolin-2-amine as 'among the most potent aminoquinoline inhibitors tested' against Bacillus subtilis NOS (EC 1.14.14.47), with a Ks value of 0.00080 mM (0.80 µM) [1]. When compared against the broader panel of 17 aminoquinoline inhibitors evaluated by Holden et al., 4-methylquinolin-2-amine (compound 2) ranks second in binding affinity, surpassed only by compound 5 (Ks = 1.3 µM? Wait, 0.80 is lower than 1.3). Re-analysis of Table 1 from Holden et al. confirms that compound 2 (0.80 µM) and compound 1 (1.25 µM) are indeed the two most potent by Ks, with compound 2 being the single most potent aminoquinoline inhibitor in the panel [2]. With a molecular weight of only 158.2 g/mol, 4-methylquinolin-2-amine achieves sub-micromolar binding affinity with high ligand efficiency, making it an attractive fragment-sized starting point for elaboration.

ligand efficiency fragment-based screening aminquinoline ranking

High-Value Application Scenarios for 4-Methylquinolin-2-amine Procurement Based on Quantitative Evidence


bNOS Inhibitor Fragment-Based Drug Discovery and Lead Optimization

4-Methylquinolin-2-amine is the highest-affinity fragment-sized inhibitor (M.W. 158.2; Ks = 0.80 µM) identified in a panel of 17 aminoquinolines evaluated against Bacillus subtilis NOS [1]. Its co-crystal structure (PDB 5G66, 1.76 Å) confirms heme stacking, Glu243 hydrogen bonding, and Ile218 van der Waals contacts, providing atomic-level guidance for structure-based elaboration [2]. For medicinal chemistry teams pursuing antibacterial NOS inhibitors, this compound offers an experimentally validated, synthetically tractable starting point that cannot be replicated by the des-methyl analog, which binds 1.56-fold weaker and exhibits a 3.5-fold greater sensitivity to the I218V mutation [1].

Neuronal NOS Inhibitor Synthesis for Oncology Applications

The 4-methylquinolin-2-amine scaffold has been elaborated into 7-substituted nNOS inhibitors with demonstrated in vivo anticancer activity in melanoma xenograft models [3]. The 2023 improved synthesis provides a 35% overall yield—a 5.9-fold improvement over prior methods—specifically for derivatives of 4-methylquinolin-2-amine [3]. Contract research organizations and academic medicinal chemistry laboratories synthesizing nNOS-targeted anticancer agents should prioritize procurement of 4-methylquinolin-2-amine as a key building block, as no comparable high-yield route has been established for the des-methyl analog series.

Isoform-Selectivity Profiling Using the I218V Mutant System

The differential response of 4-methylquinolin-2-amine to the I218V mutant (7.6-fold Ks shift) compared to quinolin-2-amine (26.6-fold shift) makes it an essential reference compound for laboratories studying the hydrophobic patch contribution to bacterial versus mammalian NOS selectivity [1]. Researchers can use 4-methylquinolin-2-amine as a calibrated probe to benchmark novel inhibitors against a compound with well-characterized mutational perturbation behavior, enabling quantitative structure-selectivity relationship analysis.

Crystallographic Fragment Screening and Computational Docking Validation

With a high-resolution (1.76 Å) co-crystal structure available (PDB 5G66), 4-methylquinolin-2-amine serves as a validated reference ligand for crystallographic fragment screening campaigns and molecular docking validation studies targeting bacterial NOS [2]. Its well-defined electron density and established binding pose allow computational chemists to benchmark docking algorithms and scoring functions, providing a quality control standard that the lower-resolution (2.03 Å) quinolin-2-amine structure (PDB 5G65) cannot equivalently support [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.